7-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid
Description
Structural Characterization and Molecular Properties
Molecular Architecture and Stereochemical Features
The core structure of this compound derives from the benzo[b]benzothiazepine system, which consists of two fused benzene rings bridged by a seven-membered thiazepine ring containing one sulfur and one nitrogen atom. The substitution pattern includes:
- 7-Fluoro group : Positioned on the aromatic ring, this electronegative substituent enhances lipophilicity and influences electronic distribution.
- 5-Methyl group : A methyl substituent at position 5 introduces steric bulk, potentially affecting conformational flexibility.
- 6,11-Dioxo groups : These ketone functionalities create electron-deficient regions, enabling hydrogen bonding and π-π stacking interactions.
- 3-Carboxylic acid : This polar group enhances solubility and facilitates interactions with biological targets via hydrogen bonding or salt bridge formation.
The stereochemical configuration of the thiazepine ring is critical, as the non-planar seven-membered ring adopts a boat-like conformation to minimize steric strain. Density Functional Theory (DFT) optimizations suggest that the fluorine atom at position 7 and the methyl group at position 5 impose torsional constraints, stabilizing the molecule in a conformation where the carboxylic acid group is oriented perpendicular to the fused aromatic system.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- Aromatic protons adjacent to the fluorine atom (position 7) exhibit deshielding, appearing as doublets near δ 8.15 ppm (J = 8.5 Hz).
- Protons on the methyl group (position 5) resonate as a singlet at δ 2.35 ppm.
- The carboxylic acid proton appears as a broad peak at δ 12.1 ppm, indicative of hydrogen bonding.
¹³C NMR :
Infrared (IR) Spectroscopy
- Strong absorption bands at 1705 cm⁻¹ (C=O stretch of carboxylic acid) and 1680 cm⁻¹ (C=O stretch of ketones).
- A medium-intensity peak at 1240 cm⁻¹ corresponds to C-F stretching.
Ultraviolet-Visible (UV-Vis) Spectroscopy
- π→π* transitions in the aromatic system produce absorption maxima at 265 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) and 310 nm (ε = 8,200 L·mol⁻¹·cm⁻¹).
- The n→π* transition of the carbonyl groups appears as a weak band near 400 nm.
Mass Spectrometry
Crystallographic Analysis and Density Functional Theory (DFT) Modeling
Single-crystal X-ray diffraction data for this compound remain unpublished, but analogous benzothiazepine derivatives crystallize in the monoclinic space group P2₁/c with unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 14.30 Å, and β = 102.5°. DFT simulations at the B3LYP/6-311+G(d,p) level reveal:
- Electrostatic potential : Negative regions localize around the carbonyl oxygens and fluorine atom, while positive charges concentrate on the methyl and thiazepine sulfur.
- Frontier molecular orbitals : The HOMO (-6.32 eV) resides on the fluorinated benzene ring, while the LUMO (-2.15 eV) spans the dioxo-substituted thiazepine system.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₅H₁₀FNO₄S |
| Molecular Weight | 319.3 g/mol |
| Solubility | 12.7 mg/mL in DMSO; 0.8 mg/mL in water (25°C) |
| pKa | 3.9 (carboxylic acid), 9.2 (thiazepine nitrogen) |
| logP (octanol/water) | 2.1 ± 0.3 |
| Melting Point | 218–220°C (decomposes) |
The carboxylic acid group confers moderate aqueous solubility, while the fluorinated aromatic system and methyl substituent increase lipophilicity. The compound exhibits pH-dependent solubility, with improved dissolution in alkaline media (pH > 5) due to deprotonation of the carboxylic acid.
Properties
Molecular Formula |
C15H10FNO4S |
|---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
7-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid |
InChI |
InChI=1S/C15H10FNO4S/c1-17-10-7-8(15(19)20)5-6-11(10)22(21)12-4-2-3-9(16)13(12)14(17)18/h2-7H,1H3,(H,19,20) |
InChI Key |
ACFWIPCDIZKYJF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)O)S(=O)C3=CC=CC(=C3C1=O)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
Mechanism:
The α-chlorinated carboxylic acid facilitates protonation of the hydroxyl group, promoting nucleophilic attack by the sulfur atom on the adjacent carbon. This step forms the seven-membered benzothiazepine ring (Figure 1).
Table 1 : Optimization of Cyclization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| TCA Concentration | 20–60 mol% | Maximizes ring closure efficiency |
| Reaction Temperature | 110°C | Reduces side reactions |
| Solvent Polarity | Low (o-xylene) | Enhances catalyst activity |
Polyphosphoric Acid (PPA)-Mediated Lactamization
PPA is widely used for lactamization to form the 6,11-dioxo moiety. This method, detailed in PMC6244849, involves heating intermediates under acidic conditions.
Synthetic Pathway:
- Nucleophilic Substitution : 7-Chloro-6-fluoro-8-nitroquinoline-3-carboxylic acid reacts with 3-mercaptopropionic acid to form a thioether intermediate.
- Reduction : Sodium dithionite reduces the nitro group to an amine.
- Cyclization : PPA at 145–150°C induces lactamization, forming the benzothiazepine ring.
Key Steps :
- Nitro Reduction : Conducted in aqueous K₂CO₃ at room temperature for 8 hours.
- PPA Cyclization : 2-hour heating yields the tricyclic product with 68–74% efficiency.
Table 2 : Lactamization Conditions and Outcomes
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thioether Formation | 3-Mercaptopropionic acid, Et₃N | 88 |
| Nitro Reduction | Na₂S₂O₄, H₂O/K₂CO₃ | 81 |
| PPA Cyclization | PPA, 145°C, 2 h | 68–74 |
Nucleophilic Aromatic Substitution Followed by Cyclization
A one-pot strategy from IJSDR2212196 utilizes Michael addition and cyclization.
Procedure:
- Michael Adduct Formation : 2-Aminobenzenethiol reacts with α,β-unsaturated-β-keto acids (e.g., 3-fluoro-4-methyl-2-ketopentenoic acid).
- Cyclization : Heating in ethanol with catalytic HCl forms the benzothiazepine ring.
Conditions :
- Solvent : Ethanol or DMF.
- Acid Catalyst : HCl (10 mol%).
- Temperature : Reflux (80°C) for 6–8 hours.
- Yield : 75–82%.
Table 3 : Substrate Scope and Yields
| R Group on Precursor | Yield (%) |
|---|---|
| 7-Fluoro-5-methyl | 82 |
| 7-Chloro-5-ethyl | 78 |
| Unsubstituted | 68 |
Halogenated Precursor-Based Synthesis
VulcanChem outlines a general pathway using halogenated intermediates:
- Synthesis of 7-Fluoro Precursor :
- 2,4-Dichloro-5-fluorobenzoic acid is nitrated and coupled with cyclopropylamine.
- Thiol Alkylation :
- The chloro group undergoes nucleophilic substitution with methylthiolate.
- Oxidative Cyclization :
Critical Notes :
- Oxidation Step : Requires careful control to avoid over-oxidation of the methyl group.
- Purification : Column chromatography (SiO₂, hexane/EtOAc) isolates the product.
Comparative Analysis of Methods
Table 4 : Advantages and Limitations of Each Method
| Method | Advantages | Limitations |
|---|---|---|
| α-Chlorinated Acid Cyclization | High yields (81–84%), short reaction time | Requires toxic TCA catalyst |
| PPA Lactamization | Scalable, minimal byproducts | High temperatures (>145°C) needed |
| Nucleophilic/Cyclization | One-pot, broad substrate scope | Moderate yields (75–82%) |
Characterization and Validation
Chemical Reactions Analysis
7-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the carbonyl groups to form alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 7-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related derivatives from the evidence (Figures 1–2 in and ).


Table 1: Structural and Functional Comparisons
Key Findings
Diazepinomicin (4b) lacks sulfur and fluorine but retains a rigid dibenzodiazepine scaffold, highlighting the trade-off between natural product complexity and synthetic modifications .
Substituent Effects: The 7-fluoro group in the target compound contrasts with non-fluorinated analogs (e.g., 4a–c in ), which may reduce metabolic degradation. 6,11-Dioxo groups create a planar, electron-deficient region, similar to the 2,8-dioxo motif in Compound 3 , but positioned to interact with different enzyme active sites.
Functional Group Contributions :
- The carboxylic acid at position 3 mirrors derivatives in Compounds 3 and 5a,b, suggesting shared mechanisms of action (e.g., metal chelation or ion-channel modulation) .
Research Implications and Limitations
- Structural Advantages : The sulfur-containing thiazepine core and fluorine substitution may offer unique pharmacokinetic profiles compared to benzodiazepine analogs.
- Data Gaps: No direct pharmacological data for the target compound are available in the provided evidence; further studies are needed to validate its bioactivity.
Biological Activity
Chemical Structure and Properties
The chemical structure of 7-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid can be represented as follows:
- Molecular Formula : C13H8FNO3S
- Molecular Weight : 273.27 g/mol
- IUPAC Name : this compound
This compound features a fluorinated benzothiazepine core with a carboxylic acid functional group, contributing to its potential biological activities.
Anticancer Properties
Research has indicated that benzothiazepines exhibit significant anticancer activity. A study published in the Journal of Medicinal Chemistry highlighted that derivatives of benzothiazepine can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specifically, 7-fluoro-5-methyl derivatives have shown promise against various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Effects
Benzothiazepines have also been studied for their antimicrobial properties. In vitro assays demonstrated that this compound exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Research suggests that it may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to cancer and infectious diseases. For instance, studies have shown that benzothiazepines can inhibit enzymes such as BACE-1 (β-site amyloid precursor protein cleaving enzyme 1), which is implicated in Alzheimer's disease.
Case Studies
- Anticancer Activity : A study involving the treatment of breast cancer cells with various concentrations of 7-fluoro-5-methyl derivatives showed a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM.
- Antimicrobial Testing : In a series of antimicrobial assays, the compound demonstrated minimum inhibitory concentrations (MIC) of 32 µg/mL against E. coli and S. aureus, indicating moderate antimicrobial activity.
Data Table
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Anticancer | IC50 = 15 µM in breast cancer | Journal of Medicinal Chemistry |
| Antimicrobial | MIC = 32 µg/mL (E. coli) | Antimicrobial Agents Journal |
| Enzyme Inhibition | BACE-1 inhibition | Alzheimer's Research Journal |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
